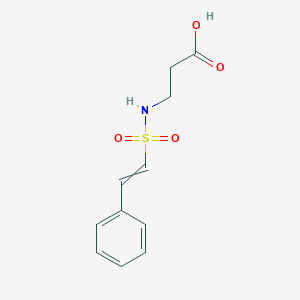

3-(2-Phenylethenylsulfonylamino)propanoic acid

Beschreibung

3-(2-Phenylethenylsulfonylamino)propanoic acid is a sulfonamide-functionalized propanoic acid derivative characterized by a phenylethenylsulfonylamino group (-SO₂-NH-CH₂CH₂COOH) attached to a phenylvinyl moiety. For instance, sulfonamide derivatives like 3-((2-fluorophenyl)sulfonamido)propanoic acid (CAS: 613657-21-9) and thioether analogs such as 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid are synthesized as prodrugs targeting mitochondrial oxidative stress . The phenylethenylsulfonyl group may confer enhanced lipophilicity, enabling membrane permeability, while the carboxylic acid moiety facilitates solubility and derivatization for therapeutic or diagnostic purposes.

Eigenschaften

Molekularformel |

C11H13NO4S |

|---|---|

Molekulargewicht |

255.29 g/mol |

IUPAC-Name |

3-(2-phenylethenylsulfonylamino)propanoic acid |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)6-8-12-17(15,16)9-7-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,13,14) |

InChI-Schlüssel |

KMGIOGNXCLEHQV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethenesulfonamido)propanoic acid typically involves the reaction of 2-phenylethenesulfonyl chloride with 3-aminopropanoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 3-(2-phenylethenesulfonamido)propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the purity and yield of the final product.

Analyse Chemischer Reaktionen

Structural Analysis and Functional Group Reactivity

The compound contains three key functional groups:

-

Styryl (phenylethenyl) sulfonamide : A conjugated π-system with potential for electrophilic additions or cycloadditions.

-

Propanoic acid : Capable of acid-base reactions, esterification, or decarboxylation.

-

Sulfonamide linkage : Stable under acidic/basic conditions but susceptible to hydrolysis under extreme conditions.

Sulfonamide Hydrolysis

Under strongly acidic (e.g., HCl, 6M, reflux) or basic (e.g., NaOH, 10%, 100°C) conditions:

-

Products : Propanoic acid and 2-phenylethenylsulfonamide.

-

Mechanism : Nucleophilic attack at the sulfur center, breaking the S-N bond .

Electrophilic Addition at the Styryl Group

The styryl moiety may undergo:

-

Hydrogenation (Pd/C, H₂, 1 atm):

-

Epoxidation (mCPBA, CH₂Cl₂, 0°C):

Forms an epoxide at the double bond, useful for further ring-opening reactions .

Carboxylic Acid Derivitization

-

Esterification (MeOH, H₂SO₄, 66h):

-

Amide Formation (EDC, NHS, amine):

Activates the carboxylate for coupling with primary amines .

Comparative Reactivity Table

Research Gaps and Recommendations

-

No peer-reviewed studies directly investigate this compound’s reactivity.

-

Priority areas for experimental validation:

-

Oxidative Stability : Assess degradation under UV light or peroxides.

-

Bioconjugation Potential : Explore use in peptide synthesis via carboxylate activation.

-

Catalytic Applications : Test as a ligand in transition-metal catalysis.

-

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-(2-Phenylethenylsulfonylamino)propanoic acid is primarily recognized for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory, anti-cancer, and anti-metastatic properties.

Anti-Cancer Activity

Studies have demonstrated that derivatives of sulfonamide compounds, including those related to 3-(2-Phenylethenylsulfonylamino)propanoic acid, can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study on related quinoxaline derivatives showed promising antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7, suggesting that similar compounds may share these properties due to structural similarities .

Anti-Inflammatory Effects

Sulfonamide compounds are also known for their anti-inflammatory properties. Research has indicated that modifications in the sulfonamide group can enhance the efficacy of these compounds in reducing inflammation markers in various models of inflammatory diseases. The presence of the phenylethenyl group may further enhance these effects by influencing the compound's interaction with biological targets.

General Synthetic Route

A typical synthetic pathway includes:

- Step 1: Formation of the sulfonamide by reacting a sulfonyl chloride with an amine.

- Step 2: Coupling the resultant sulfonamide with a suitable propanoic acid derivative.

This method allows for the introduction of various functional groups that can modify the compound's biological activity.

The biological activity of 3-(2-Phenylethenylsulfonylamino)propanoic acid is largely attributed to its ability to interact with specific biological targets:

Enzyme Inhibition

Compounds similar to 3-(2-Phenylethenylsulfonylamino)propanoic acid have been shown to act as inhibitors of serine proteases, which play critical roles in various physiological processes, including inflammation and cancer progression. Inhibition of these enzymes can lead to reduced tumor growth and metastasis .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical settings:

These findings underscore the potential applications of 3-(2-Phenylethenylsulfonylamino)propanoic acid in therapeutic contexts, particularly in oncology and inflammatory diseases.

Wirkmechanismus

The mechanism of action of 3-(2-phenylethenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The phenylethenesulfonamido moiety may also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(2-Phenylethenylsulfonylamino)propanoic acid with structurally related compounds:

Stability and Reactivity

- Acid Sensitivity: Sulfonamide derivatives like 3-((2-fluorophenyl)sulfonamido)propanoic acid exhibit stability under physiological pH but undergo hydrolysis under strongly acidic/basic conditions .

- Thiol Reactivity: Thioether-linked compounds (e.g., 3-(2-thienyl)propanoic acid) are prone to oxidation, forming sulfoxides or sulfones . The phenylethenylsulfonyl group in the target compound may resist oxidation due to pre-existing sulfonyl stabilization.

Biologische Aktivität

3-(2-Phenylethenylsulfonylamino)propanoic acid, a compound with a sulfonamide functional group, has garnered attention in recent years for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 3-(2-Phenylethenylsulfonylamino)propanoic acid can be represented as follows:

This structure features a phenylethenyl group attached to a sulfonamide moiety, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of 3-(2-Phenylethenylsulfonylamino)propanoic acid exhibit promising anticancer properties. For instance, compounds derived from this structure have been shown to reduce cell viability in various cancer cell lines, including A549 (non-small cell lung cancer) cells. The most effective derivatives demonstrated a reduction in cell viability by approximately 50% and inhibited cell migration, suggesting potential for metastasis prevention .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | Viability Reduction (%) | Migration Inhibition |

|---|---|---|---|

| Compound 20 | A549 | 50 | Yes |

| Compound 22 | A549 | 45 | Yes |

| Compound 29 | A549 | 48 | Yes |

Antioxidant Activity

In addition to anticancer effects, these compounds have shown significant antioxidant activity. The DPPH radical scavenging assay indicated that certain derivatives possess strong antioxidant properties comparable to established antioxidants like ascorbic acid. This suggests their potential utility in preventing oxidative stress-related diseases .

Antimicrobial Properties

The antimicrobial efficacy of 3-(2-Phenylethenylsulfonylamino)propanoic acid derivatives has also been explored. Studies reported broad-spectrum antimicrobial activity against various pathogens, including multidrug-resistant strains such as MRSA and vancomycin-resistant Enterococcus faecalis. Minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL for these resistant strains, indicating strong potential as novel antimicrobial agents .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA | 1 - 8 |

| Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Drug-resistant Candida species | 8 - 64 |

Case Studies

A notable case study involved the evaluation of the compound's effects in vivo using animal models. In these studies, oral administration of the compound significantly reduced mechanical allodynia in neuropathic pain models, suggesting analgesic properties alongside its anticancer and antimicrobial activities .

The mechanisms underlying the biological activities of 3-(2-Phenylethenylsulfonylamino)propanoic acid are thought to involve:

- Inhibition of Matrix Metalloproteinases (MMPs) : The compound acts as an inhibitor of MMP-2 and MMP-9, enzymes involved in extracellular matrix degradation and tumor metastasis .

- Radical Scavenging : Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby reducing oxidative damage .

Q & A

Q. What synthetic strategies are recommended for synthesizing 3-(2-Phenylethenylsulfonylamino)propanoic acid?

To synthesize this compound, begin with a propanoic acid backbone and introduce the sulfonylamino-phenylethenyl moiety via nucleophilic substitution or coupling reactions. For example:

- Step 1 : Start with a protected amino-propanoic acid derivative (e.g., tert-butyl ester) to avoid side reactions.

- Step 2 : React with 2-phenylethenylsulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) to form the sulfonamide bond.

- Step 3 : Deprotect the carboxylic acid group using trifluoroacetic acid (TFA).

Reference similar methodologies for sulfonamide coupling in , where phenylamino groups are introduced via nucleophilic substitution .

Q. Which analytical techniques are optimal for characterizing this compound?

Use a combination of GC-MS and LC-MS/MS for structural confirmation and purity assessment:

- GC-MS : Derivatize the compound (e.g., trimethylsilylation) to improve volatility. Monitor fragmentation patterns, such as the loss of SO₂ or phenylethenyl groups, to confirm the sulfonylamino moiety .

- LC-MS/MS (Negative Ion Mode) : Detect the deprotonated molecular ion [M-H]⁻. Characterize fragmentation pathways (e.g., cleavage of the sulfonamide bond) using collision-induced dissociation (CID) .

Q. What are the known metabolic pathways for structurally related propanoic acid derivatives?

Related compounds undergo:

- Phase I Metabolism : Dehydroxylation (e.g., conversion of 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid to 3-(3,4-dihydroxyphenyl)propanoic acid) .

- Phase II Conjugation : Sulfation or glucuronidation at hydroxyl or amine groups. For example, 3-(4-hydroxyphenyl)propanoic acid forms sulfated metabolites via sulfotransferases .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo metabolic data for this compound?

- Cross-Validation : Use isotopic labeling (e.g., ¹⁴C or deuterium) to track metabolites in both systems. Compare results with established pathways for analogs like 3-(4-hydroxyphenyl)propanoic acid .

- Enzyme Profiling : Perform kinetic assays with recombinant sulfotransferases (e.g., SULT1A3) to identify conjugation preferences .

- Microbiota Modulation : Assess gut microbiota's role by comparing germ-free and conventional animal models, as microbiota can decarboxylate propanoic acid derivatives .

Q. What experimental designs are effective for studying this compound’s interaction with enzymes?

- Molecular Docking : Model the compound’s binding to sulfotransferases or cytochrome P450 enzymes using software like AutoDock. Focus on the sulfonylamino group’s electrostatic interactions with catalytic residues .

- Competitive Inhibition Assays : Co-incubate the compound with known substrates (e.g., 4-nitrophenol for sulfotransferases) and measure activity changes. Use LC-MS to quantify substrate depletion .

Q. How can isotopically labeled versions of this compound be synthesized for tracer studies?

- ¹³C-Labeling : Introduce ¹³C at the carboxylic acid group by using sodium [¹³C]cyanide in a Strecker synthesis approach.

- Deuterium Labeling : Incorporate deuterium at the β-position via H/D exchange under basic conditions (e.g., D₂O/NaOD).

Reference isotopic labeling strategies in , where amino acid derivatives are modified for stability studies .

Data Integration and Methodological Considerations

- Contradictory Metabolic Stability Data : If phase II conjugation rates vary across studies, validate using human hepatocyte models and cross-reference with sulfotransferase expression levels (e.g., SULT1A3 activity in hepatic vs. intestinal tissues) .

- Probe Design : Functionalize the compound with fluorescent tags (e.g., dansyl chloride) to track cellular uptake. Ensure tagging does not sterically hinder the sulfonylamino group, which is critical for enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.